3-(Aminomethyl)pyridin-2-amine
Overview
Description
3-(Aminomethyl)pyridin-2-amine, also known as 3-(aminomethyl)pyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an aminomethyl group attached to the second position of the pyridine ring. This compound is a colorless to light yellow liquid and is soluble in organic solvents such as chloroform, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)pyridin-2-amine typically involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a catalyst such as Raney nickel. The reaction proceeds under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route, with the process being scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
3-(Aminomethyl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparison with Similar Compounds
2-Picolylamine:
2-Aminopyrimidine: A derivative of pyrimidine with similar applications in medicinal chemistry.
3-Picolylamine: Another isomer with the aminomethyl group at the third position of the pyridine ring.
Uniqueness: 3-(Aminomethyl)pyridin-2-amine is unique due to its specific position of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This positional difference influences its binding affinity and selectivity towards various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(aminomethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,4,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQBCDSEVCGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493898 | |
Record name | 3-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144288-48-2 | |
Record name | 3-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(Aminomethyl)pyridin-2-amine used in the synthesis of pyridopyrimidines, and what role does ultrasound play in this process?
A1: this compound serves as a crucial building block in the synthesis of substituted-pyridopyrimidines. The research by [] focuses on a sonochemical approach, where this compound reacts with various arylmethanethiols in the presence of Cu-doped TiO2 nanoparticles and ultrasonic irradiation. The ultrasound waves enhance the reaction by promoting the catalytic activity of the nanoparticles and facilitating the formation of the desired pyridopyrimidine products.
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